molecular formula C8H8Cl3N5 B1490721 {[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride CAS No. 1426290-97-2

{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride

Cat. No. B1490721
CAS RN: 1426290-97-2
M. Wt: 280.5 g/mol
InChI Key: IAPSHMQXFRTWLS-UHFFFAOYSA-N
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Description

The compound “{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride” is a derivative of tetrazole, which is a class of heterocyclic compounds that contain a 5-membered ring with four nitrogen atoms and one carbon atom . The compound also contains a dichlorophenyl group, which is a phenyl ring substituted with two chlorine atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrazole ring attached to a dichlorophenyl group via a methylene bridge. The compound would also be a hydrochloride salt, indicating the presence of a positively charged nitrogen atom balanced by a chloride ion .


Chemical Reactions Analysis

Tetrazoles are known to participate in a variety of chemical reactions, often serving as bioisosteres for the carboxylic acid functional group . The dichlorophenyl group could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. As a hydrochloride salt, it would likely be soluble in water . The presence of the dichlorophenyl group could potentially increase its lipophilicity .

Scientific Research Applications

Chemical Synthesis and Derivatives

The compound has been involved in chemical reactions exploring its utility in synthesizing new chemical entities. Jäger et al. (2002) investigated the reaction of N-(3,4-dichlorophenethyl)-N-methylamine with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole, leading to the formation of tertiary amines and the ring fission of the oxadiazole system under certain conditions. This study highlights the compound's role in the synthesis of new chemical structures and provides insights into its reactivity and potential for generating novel derivatives (Jäger et al., 2002).

Antidepressant Synthesis

The compound is noted for its role in the industrial synthesis of sertraline hydrochloride, a potent antidepressant. The research outlines a novel and advantageous synthesis process compared to existing methods, highlighting the compound's significance in the pharmaceutical manufacturing of antidepressants (Vukics et al., 2002).

Stereoselective Synthesis

In the pharmaceutical and chemical industries, the stereoselective synthesis of compounds is crucial. Han et al. (2007) describe a scalable and stereoselective process for synthesizing (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, demonstrating the compound's utility in precise and large-scale production processes (Han et al., 2007).

Ischemia-Reperfusion Damage

KR-31543, a derivative of the compound, is being studied as a neuroprotective agent for ischemia-reperfusion damage. The metabolism of KR-31543 in rats was explored, providing valuable information on its pharmacokinetics and potential therapeutic applications (Kim et al., 2002).

Gas Generator Applications

The compound's derivatives have been studied for their application in nitrogen-rich gas generators. The research emphasizes the energetic properties and potential applications of these derivatives in areas where high-energy materials are required (Srinivas et al., 2014).

Future Directions

Tetrazole derivatives are a topic of ongoing research in medicinal chemistry, and dichlorophenyl groups are found in a variety of biologically active compounds . Therefore, “{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride” and related compounds could potentially be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

[1-(3,4-dichlorophenyl)tetrazol-5-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2N5.ClH/c9-6-2-1-5(3-7(6)10)15-8(4-11)12-13-14-15;/h1-3H,4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPSHMQXFRTWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=NN=N2)CN)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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